4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H26N8O3S and its molecular weight is 506.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Development
This compound has been used in the synthesis of various novel derivatives. For example, Hassan et al. (2009) reported the synthesis of pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives, which were screened against bacteria and fungi, showing promising results (Hassan et al., 2009). Similarly, Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, with some derivatives showing antihypertensive activity (Bayomi et al., 1999).
Antibacterial and Antifungal Properties
Numerous studies have explored the antibacterial and antifungal properties of derivatives of this compound. For instance, Abdel‐Aziz et al. (2008) synthesized pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, noting their moderate effect against certain bacterial and fungal species (Abdel‐Aziz et al., 2008). Bektaş et al. (2007) also reported the synthesis of novel 1,2,4-Triazole derivatives, with some exhibiting good antimicrobial activities (Bektaş et al., 2007).
Synthesis of Pyrimidin-7-ones and Antitumor Activity
Kislyi et al. (2003) synthesized 6-mono- and 5,6-disubstituted 1,2,3-triazolo[4,5-d]pyrimidin-7-ones, highlighting the potential of these derivatives in various applications (Kislyi et al., 2003). Said et al. (2004) prepared thiazolopyrimidines as potential antimicrobial and antitumor agents, though none showed significant antitumor activity (Said et al., 2004).
Diverse Pharmacological Applications
The compound's derivatives have been investigated for various pharmacological applications. For instance, Nielsen et al. (1985) prepared derivatives tested for psychotropic activity (Nielsen et al., 1985), and Esteve et al. (2006) identified derivatives as potent A2B adenosine receptor antagonists (Esteve et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that triazole compounds, which are a key structural component of this molecule, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activities.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound could interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is likely that this compound could affect multiple pathways, leading to downstream effects on cellular function.
Result of Action
Given the broad range of biological activities associated with triazole compounds , it is likely that this compound could have multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
4-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N8O3S/c1-29(2)36(34,35)20-10-8-19(9-11-20)24(33)31-14-12-30(13-15-31)22-21-23(26-17-25-22)32(28-27-21)16-18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLLHDWLPCPEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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